5-Butyl-1,2,3,4-tetrahydroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
5-butyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H19N/c1-2-3-5-11-6-4-7-12-10-14-9-8-13(11)12/h4,6-7,14H,2-3,5,8-10H2,1H3 |
InChI Key |
OHXZBHJNYQJXIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3,4 Tetrahydroisoquinoline Derivatives
Classical Cyclization Reactions
The foundational methods for constructing the 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton have long been the Pictet-Spengler condensation and the Bischler-Napieralski reaction followed by reduction. These reactions have been instrumental in the synthesis of a multitude of isoquinoline (B145761) alkaloids and their analogs.
Pictet-Spengler Condensation and its Variants
The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of tetrahydroisoquinolines. thermofisher.comorganicreactions.orgrsc.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. rsc.org The reaction is a special case of the Mannich reaction. organicreactions.org For the synthesis of a 5-substituted tetrahydroisoquinoline like 5-Butyl-1,2,3,4-tetrahydroisoquinoline, the corresponding 2-(butylphenyl)ethan-1-amine would be the requisite starting material.
The reaction mechanism initiates with the formation of a Schiff base between the β-arylethylamine and the carbonyl compound, which then protonates to form an electrophilic iminium ion. The subsequent intramolecular cyclization onto the electron-rich aromatic ring forms the tetrahydroisoquinoline scaffold. rsc.org The reaction conditions traditionally involve strong acids and heat, though milder conditions have been developed, particularly for electron-rich aromatic systems. wikipedia.org
Variants of the Pictet-Spengler reaction have expanded its utility. For instance, the use of N-acyliminium ions, generated from the acylation of the intermediate imine, provides a more reactive electrophile, allowing for the cyclization of less activated aromatic rings under milder conditions. mdpi.com Microwave-assisted Pictet-Spengler reactions have also been shown to accelerate the synthesis of 1-substituted tetrahydroisoquinolines. rsc.org
Table 1: Comparison of Classical and Modern Pictet-Spengler Reaction Conditions
| Feature | Classical Pictet-Spengler | Modern Variants |
|---|---|---|
| Catalyst | Strong acids (e.g., HCl, H₂SO₄) | Lewis acids, Brønsted acids, enzymes |
| Temperature | Often requires heating | Can often be performed at room temperature |
| Substrate Scope | Generally requires electron-rich arenes | Broader scope, including less activated arenes |
| Stereoselectivity | Generally produces racemic mixtures | Asymmetric variants provide high enantioselectivity |
Bischler-Napieralski Reaction and Subsequent Reduction
Another classical and widely employed method for the synthesis of the tetrahydroisoquinoline core is the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456) intermediate. organic-chemistry.org Subsequent reduction of this imine intermediate yields the desired 1,2,3,4-tetrahydroisoquinoline. acs.org
The reaction is typically carried out using dehydrating acidic reagents such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) under reflux conditions. organic-chemistry.org The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution. wikipedia.org The choice of the acyl group in the starting β-arylethylamide determines the substituent at the C1 position of the resulting tetrahydroisoquinoline. To synthesize an unsubstituted C1 tetrahydroisoquinoline, a formyl group is used.
The 3,4-dihydroisoquinoline intermediate can be reduced to the corresponding tetrahydroisoquinoline using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. acs.org This two-step sequence provides a versatile route to a wide range of substituted tetrahydroisoquinolines.
Modern Synthetic Approaches
In recent decades, significant advancements in synthetic methodology have led to the development of more sophisticated and efficient approaches for the synthesis of tetrahydroisoquinolines. These modern methods often offer advantages in terms of structural diversity, stereocontrol, and atom economy.
Multi-Component Reactions for Structural Diversity Enhancement
Multi-component reactions (MCRs) have emerged as powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. nih.govsemanticscholar.org Several MCRs have been developed for the synthesis of diverse tetrahydroisoquinoline scaffolds. nih.gov For instance, the Petasis three-component reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization has been utilized to prepare C-1-substituted tetrahydroisoquinoline derivatives. beilstein-journals.org
Another notable example is the Ugi four-component reaction, which can be employed to construct complex tetrahydroisoquinoline-containing structures. These reactions allow for the introduction of multiple points of diversity in a single step, making them highly valuable for the creation of compound libraries for drug discovery. nih.gov
Table 2: Examples of Multi-Component Reactions in Tetrahydroisoquinoline Synthesis
| Reaction Name | Components | Key Features |
|---|---|---|
| Petasis Reaction/Cyclization | Boronic acids, carbonyls, amines | Forms C-1 functionalized tetrahydroisoquinolines. beilstein-journals.org |
| Ugi Reaction | Isocyanide, aldehyde/ketone, amine, carboxylic acid | Generates highly complex and diverse scaffolds. nih.gov |
| Mannich-type MCAP | Dihydroisoquinoline, silyl (B83357) ketene (B1206846) acetal, chloroacetyl chloride | Leads to fused 1,4-diazepine-2,5-diones. nih.gov |
Asymmetric Synthesis Utilizing Chiral Auxiliaries
The development of asymmetric methods for the synthesis of tetrahydroisoquinolines is of paramount importance due to the prevalence of chiral tetrahydroisoquinoline alkaloids with significant biological activity. One effective strategy for achieving stereocontrol is the use of chiral auxiliaries. researchgate.net
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed. For example, Ellman's chiral sulfinamide has been successfully employed for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net This approach involves the addition of a Grignard reagent to a chiral N-sulfinyl imine derived from a β-arylethylamine, followed by cyclization.
The use of chiral auxiliaries has been applied to both the Pictet-Spengler and Bischler-Napieralski reactions to achieve diastereoselective cyclizations. acs.org These methods have enabled the synthesis of a wide range of enantiomerically enriched tetrahydroisoquinoline derivatives.
Oxidative Direct C(sp³)–H Functionalization
A more recent and highly atom-economical approach to the synthesis of substituted tetrahydroisoquinolines involves the direct functionalization of C(sp³)–H bonds. nih.govnih.gov This strategy avoids the need for pre-functionalized starting materials and often proceeds under mild conditions.
One common method involves the oxidation of the C1–H bond of an N-acyl or N-sulfonyl tetrahydroisoquinoline to form a reactive N-acyliminium ion intermediate. nih.gov This intermediate can then be trapped by a variety of nucleophiles to introduce a substituent at the C1 position. Oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are often used for this purpose. nih.gov This method has been used for C(1)-allylation, Friedel-Crafts reactions, and the introduction of other carbon and heteroatom nucleophiles. nih.gov
Visible-light photocatalysis has also been employed to generate the key iminium ion intermediate, enabling the dual functionalization of both C(sp³)–H and C(sp²)–H bonds of N-aryl tetrahydroisoquinolines. rsc.org These modern C–H functionalization methods represent a significant step forward in the efficient and sustainable synthesis of complex tetrahydroisoquinoline derivatives. acs.org
Strategies for Introducing Alkyl Substituents (e.g., butyl chain incorporation)
The introduction of alkyl groups, such as a butyl chain, onto the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold can be achieved through several strategic approaches. These methods primarily involve either building the alkyl group into the precursor molecules before cyclization or adding it to the pre-formed heterocyclic system. Key strategies include the Bischler-Napieralski reaction, Grignard reactions with dihydroisoquinoline intermediates, and Friedel-Crafts acylations, as well as advanced techniques like directed ortho-metalation for regioselective substitution.
One of the most established methods for synthesizing 1-alkyl-THIQ derivatives is the Bischler-Napieralski reaction . rsc.orgyoutube.com This process begins with the acylation of a β-phenylethylamine with an appropriate acyl chloride. For the incorporation of a butyl group at the C1 position, pentanoyl chloride is used to form N-(2-phenylethyl)pentanamide. This amide then undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline intermediate. rsc.org Subsequent reduction of this imine intermediate, typically with sodium borohydride (NaBH₄) or through catalytic hydrogenation, affords the final 1-butyl-1,2,3,4-tetrahydroisoquinoline. rsc.org The presence of electron-donating groups on the phenyl ring of the starting β-phenylethylamine facilitates the cyclization step. nih.gov
Another powerful technique for C1-alkylation involves the use of Grignard reagents . sigmaaldrich.com A 3,4-dihydroisoquinoline, which can be synthesized via the Bischler-Napieralski reaction from the corresponding N-formyl-β-phenylethylamine, serves as the substrate. researchgate.net The dihydroisoquinoline is then treated with an alkyl Grignard reagent, such as butylmagnesium bromide, which attacks the electrophilic C1 carbon of the imine bond. This reaction effectively introduces the butyl group at the C1 position, and subsequent workup yields the 1-butyl-1,2,3,4-tetrahydroisoquinoline. This method offers a direct way to introduce a variety of alkyl substituents. sigmaaldrich.comresearchgate.net
Friedel-Crafts acylation provides a route to introduce alkyl chains onto the aromatic ring of the THIQ system, which can lead to substitution at positions other than C1. masterorganicchemistry.com For instance, a β-phenylethylamine precursor can be acylated with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comharvard.edu This introduces a butanoyl group onto the aromatic ring. The resulting ketone can then be reduced to a butyl group, and the modified phenylethylamine can be carried forward through a standard cyclization reaction, such as the Pictet-Spengler or Bischler-Napieralski reaction, to form the butyl-substituted THIQ. The position of acylation on the aromatic ring is directed by existing substituents.
For the specific synthesis of 5-alkyl-tetrahydroisoquinolines, a more advanced strategy known as Directed ortho-Metalation (DoM) can be employed. organic-chemistry.orgmdpi.com This method offers high regioselectivity. In this approach, a directing metalation group (DMG) on the aromatic ring, such as an amide or carbamate (B1207046) group on the phenylethylamine side chain, directs a strong base (typically an organolithium reagent like n-butyllithium or sec-butyllithium) to deprotonate the adjacent ortho position (which corresponds to the C5 position of the future THIQ ring). organic-chemistry.orgsemanticscholar.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as butyl iodide, to introduce the butyl group at the C5 position. Subsequent cyclization of this C5-substituted phenylethylamine would yield the desired this compound.
| Method | Starting Materials | Key Intermediates | Position of Butyl Group | General Yields | Reference |
|---|---|---|---|---|---|
| Bischler-Napieralski Reaction | β-phenylethylamine, Pentanoyl chloride | 1-Butyl-3,4-dihydroisoquinoline | C1 | Moderate to Good | rsc.orgyoutube.com |
| Grignard Reaction | 3,4-Dihydroisoquinoline, Butylmagnesium bromide | - | C1 | Good to Excellent | sigmaaldrich.comresearchgate.net |
| Friedel-Crafts Acylation | β-phenylethylamine, Butyryl chloride, AlCl₃ | (Butyl-phenyl)ethylamine | Aromatic Ring (e.g., C5, C7) | Variable | masterorganicchemistry.com |
| Directed ortho-Metalation (DoM) | N-protected-phenylethylamine, n-BuLi, Butyl iodide | ortho-lithiated phenylethylamine | C5 | Good | organic-chemistry.orgsemanticscholar.org |
Synthesis via Homophthalic Anhydride (B1165640) and Imine Reactions for 1-Oxo-Tetrahydroisoquinoline Derivatives
The reaction between homophthalic anhydride and imines, known as the Castagnoli-Cushman reaction (CCR) , is a highly effective method for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. nih.govresearchgate.net This formal [4+2] cycloaddition reaction is notable for its operational simplicity and the ability to generate molecular complexity in a single step, often with high diastereoselectivity. researchgate.netnih.gov
The reaction involves the condensation of homophthalic anhydride with a pre-formed or in-situ generated imine (Schiff base). nih.gov The process is typically carried out by heating the reactants in a suitable solvent, such as toluene, xylene, or acetonitrile, although some reactions can proceed at room temperature. researchgate.net The nature of the imine, derived from various aldehydes and amines, significantly influences the reaction's outcome, including the yield and the stereochemistry of the resulting tetrahydroisoquinoline derivative.
The reaction generally shows a preference for the formation of the trans-diastereomer, where the substituents at the C3 and C4 positions are on opposite faces of the newly formed ring. However, the diastereoselectivity can be influenced by the reaction conditions and the steric and electronic properties of the substituents on the imine. For instance, electron-donating groups on the aromatic ring of the imine can favor the formation of the cis-diastereomer. The reaction mechanism is thought to involve an initial iminolysis of the anhydride, followed by cyclization. researchgate.net
The versatility of the Castagnoli-Cushman reaction allows for the synthesis of a diverse library of 1-oxo-tetrahydroisoquinoline derivatives by varying the aldehyde and amine components used to form the imine. nih.gov This has made it a valuable tool in medicinal chemistry for the preparation of compounds with potential biological activity.
| Imine Derived From | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde and Aniline | Toluene | 110 | Good | High | researchgate.net |
| 4-Methylbenzaldehyde and Ethanamine | Acetonitrile | Reflux | 72 | High (trans) | nih.gov |
| 2-Methoxybenzaldehyde and Benzylamine | Acetonitrile | Reflux | 61 | High (trans) | nih.gov |
| 4-Methylbenzaldehyde and 4-Methylaniline | Acetonitrile | Reflux | 66 | High (trans) | nih.gov |
| Indole-3-carboxaldehyde and 2-Methoxyethylamine | Toluene | Reflux (45 min) | - | trans | researchgate.net |
| Benzaldehyde and 4-Methylaniline | Acetonitrile | Reflux | 77 | High (trans) | nih.gov |
| 4-Methoxybenzaldehyde and 4-(Trifluoromethyl)aniline | Acetonitrile | Reflux | 75 | High (trans) | nih.gov |
Structure Activity Relationship Sar Studies of Tetrahydroisoquinoline Derivatives
General Principles of Structural Modification and Biological Activity Modulation
The biological activity of tetrahydroisoquinoline derivatives can be significantly altered by making structural modifications to the core scaffold. The general principles of these modifications revolve around altering the size, shape, lipophilicity, and electronic properties of the molecule to optimize its interaction with a specific biological target. Common strategies include the introduction, substitution, or modification of functional groups at various positions of the THIQ ring system. researchgate.net
The modulation of biological activity is achieved by strategically altering these molecular features. For instance, the addition of electron-donating or electron-withdrawing groups can influence the electronic environment of the molecule, which in turn can affect its binding affinity to receptors or enzymes. nuph.edu.ua Similarly, modifying the steric bulk of substituents can enhance selectivity for a particular target or improve the pharmacokinetic profile of the compound. The overarching goal of these modifications is to fine-tune the pharmacological properties of the THIQ derivatives to achieve desired therapeutic effects.
A review of various studies indicates that the biological potential of THIQ analogs is heavily influenced by the presence of diverse functional groups on the core structure. nuph.edu.ua These modifications can lead to compounds with a range of activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. sciprofiles.commdpi.com
Influence of Substituent Position and Nature on Biological Profiles
The position and chemical nature of substituents on the tetrahydroisoquinoline scaffold play a pivotal role in determining the biological profile of the resulting derivatives. The strategic placement of different functional groups can dramatically alter the potency, selectivity, and even the type of biological activity observed.
The introduction of alkyl chains, such as butyl groups, at specific positions on the THIQ ring can have a profound effect on biological activity. For example, studies on dopamine (B1211576) D3 receptor ligands based on N-alkylated 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have shown that modifications to the linker chain can lead to compounds with significantly improved affinities and selectivities. nih.gov In one such study, a derivative with a butylacrylamide (B8293616) linker, (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide, demonstrated high affinity and a 123-fold preference for the D3 receptor over the D2 receptor. nih.gov
The following table summarizes the impact of alkyl chain substitutions on the biological activity of tetrahydroisoquinoline derivatives based on various research findings.
| Position of Alkyl Substitution | Effect on Biological Activity | Example Compound/Study |
| N-position (as part of a linker) | Improved affinity and selectivity for dopamine D3 receptors. | (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide |
| 5-position | Generally well-tolerated, with larger groups being acceptable. Potency can be influenced by the associated increase in lipophilicity. | 5,8-disubstituted tetrahydroisoquinolines as M. tuberculosis inhibitors |
| 1-position | Introduction of bulky alkyl groups can lead to significant cytotoxicity. | 1-cyclobutyl-, 1-cyclohexyl-, 1-phenyl-, or 1-benzyl-substituted THIQs |
The electronic and steric properties of substituents are fundamental to their influence on the interaction of tetrahydroisoquinoline derivatives with biological targets. chemrxiv.org Electronic effects, stemming from the electron-donating or electron-withdrawing nature of a substituent, can alter the charge distribution within the molecule, thereby affecting its ability to form key interactions, such as hydrogen bonds or electrostatic interactions, with a receptor or enzyme active site. researchgate.net
A database of steric and electronic properties of various substituents has been developed to aid in the quantitative understanding of these effects in structure-activity relationships. chemrxiv.org
Stereochemistry is a critical factor in the biological activity of chiral tetrahydroisoquinoline derivatives. mdpi.com Since many biological targets, such as receptors and enzymes, are themselves chiral, they often exhibit stereospecific recognition of ligands. This means that different enantiomers or diastereomers of a single compound can have vastly different biological activities, with one isomer often being significantly more potent than the others. nih.gov
The spatial arrangement of substituents can dictate how a molecule fits into a binding site and interacts with key residues. Therefore, controlling the stereochemistry during the synthesis of THIQ derivatives is often essential for achieving the desired pharmacological effect. mdpi.com For example, the development of enantiopure THIQs using chiral auxiliaries has been a strategy to obtain specific stereoisomers for biological evaluation.
The significance of chirality has been demonstrated in various classes of biologically active molecules, where only specific isomers display the intended activity, which can be attributed to stereoselective uptake or interaction with the target. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of tetrahydroisoquinoline derivatives, QSAR studies have been instrumental in identifying the key molecular properties that govern their efficacy. nih.gov
QSAR analyses of tetrahydroisoquinoline derivatives have successfully correlated various molecular descriptors with their biological efficacy. These descriptors quantify different aspects of a molecule's physicochemical properties.
Commonly used descriptors include:
Hydrophobicity (log P): This descriptor measures the lipophilicity of a compound, which influences its ability to cross cell membranes and interact with hydrophobic pockets in biological targets. Studies have shown a correlation between the cytotoxicity of certain THIQ derivatives and their log P values. nih.goviiarjournals.org
Molecular Size and Shape: Descriptors such as molecular weight, surface area, and volume are often related to biological activity. For some THIQ derivatives, cytotoxicity has been shown to depend on molecular size. nih.gov
Electronic Properties: Descriptors like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be correlated with a compound's reactivity and its ability to engage in electronic interactions with a target. nih.gov
A study on the tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives found that the water-accessible surface area showed the highest correlation with tumor specificity. nih.gov Another QSAR analysis on newly synthesized THIQ derivatives demonstrated a dependency of cytotoxicity on hydrophobicity and the distance between certain atoms in the 3-dimensional configuration of the molecule. nih.gov
The following table presents a summary of key molecular descriptors and their observed correlation with the biological efficacy of tetrahydroisoquinoline derivatives from QSAR studies.
| Molecular Descriptor | Biological Efficacy Correlation |
| Hydrophobicity (log P) | Correlated with cytotoxicity in several cell lines. nih.goviiarjournals.org |
| Molecular Weight | Showed some correlation with cytotoxicity in HL-60 cells. nih.gov |
| Surface Area | Found to be a descriptor for molecular size that correlates with cytotoxicity. iiarjournals.org |
| Volume | Another molecular size descriptor that showed a relationship with cytotoxicity. iiarjournals.org |
| Water-Accessible Surface Area | Exhibited the highest correlation with tumor specificity. nih.gov |
| Dipole Moment | A correlation was observed with cytotoxicity in HSC-4 cells. nih.gov |
These QSAR models provide valuable insights into the structural requirements for biological activity and can guide the design of new, more potent tetrahydroisoquinoline-based therapeutic agents. documentsdelivered.com
Predictive Models for Optimized Derivative Design
In the rational design of novel therapeutic agents, predictive computational models are indispensable tools for optimizing lead compounds. For tetrahydroisoquinoline derivatives, various predictive models, primarily focusing on Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, have been developed to guide the synthesis of more potent and selective molecules. These in silico methods allow researchers to understand the key structural features required for biological activity and to predict the potency of hypothetical derivatives before their actual synthesis, thereby saving significant time and resources.
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are prominent in the design of optimized tetrahydroisoquinoline derivatives. mdpi.com Models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are established to correlate the 3D structural properties of compounds with their biological activities. mdpi.comresearchgate.net For instance, a 3D-QSAR study was conducted on a series of 40 tetrahydroquinoline derivatives acting as inhibitors for Lysine-specific demethylase 1 (LSD1), an important target in cancer therapy. mdpi.com The resulting CoMFA and CoMSIA models demonstrated good statistical reliability and predictive power. mdpi.comresearchgate.net
The statistical validation of these models is crucial for ensuring their predictive accuracy. Key parameters include the cross-validated correlation coefficient (q²) and the external predictive correlation coefficient (R²pred). Generally, a q² value greater than 0.5 indicates good internal validation, while an R²pred value greater than 0.6 suggests strong external predictive ability. mdpi.com
| Model | q² (Cross-validated R²) | R²pred (External Prediction) | Statistical Significance |
|---|---|---|---|
| CoMFA | 0.778 | 0.709 | Good |
| CoMSIA | 0.764 | 0.713 | Good |
The true utility of these models lies in their graphical output—contour maps. These maps visualize the regions around the aligned molecules where modifications are likely to influence biological activity. For example, CoMSIA contour maps for LSD1 inhibitors revealed specific areas where steric bulk, hydrophobic character, and hydrogen bond donor groups would be favorable or unfavorable for activity. researchgate.net Based on these insights, seven new tetrahydroquinoline derivatives were designed, with some predicted to have higher activity than the original template molecule. mdpi.comresearchgate.net Similarly, multi-QSAR modeling for tetrahydroisoquinoline derivatives as HDAC8 inhibitors indicated that the core scaffold might be more effective as a "cap group" and that various substitutions on the ring are critical for modulating inhibition. nih.gov
Pharmacophore modeling is another powerful predictive tool used in the design of tetrahydroisoquinoline derivatives. A pharmacophore model defines the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target. A 3D pharmacophore model was successfully generated for a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives with anticonvulsant activity. nih.gov The model, which had a high correlation coefficient of 0.919, consisted of five key features: two hydrogen bond acceptors, two hydrophobic features, and one aromatic hydrophobic region. nih.gov This validated model served as an effective tool for designing new anticonvulsant agents based on the tetrahydroisoquinoline scaffold. nih.gov
In another study, a pharmacophore model was developed from the crystal structures of tetrahydroisoquinoline-containing molecules bound to the CD44 antigen (CD44). mdpi.com This model included an aromatic feature, two hydrogen bond donors, and a positively charged ion. It was then used to screen a virtual library of compounds, leading to the identification of two new potential CD44 antagonists. mdpi.com These examples highlight how pharmacophore models can distill complex structural information into a simple but predictive template for discovering and optimizing new derivatives.
These computational strategies, often used in conjunction with molecular docking and molecular dynamics simulations, provide a robust framework for the optimized design of tetrahydroisoquinoline derivatives. tandfonline.comtandfonline.com By predicting the biological activity and binding modes of novel structures, these models guide medicinal chemists in making targeted modifications, ultimately accelerating the development of new therapeutic agents. mdpi.com
Molecular Mechanisms of Action and Pharmacological Target Engagement
Neurotransmitter System Modulation
The THIQ core structure is recognized for its ability to interact with various components of the central nervous system, including neurotransmitter receptors. The nature and position of substituents play a critical role in defining the affinity and selectivity of these interactions.
Derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold have been extensively studied as ligands for both serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. Research into N-substituted THIQs has identified compounds with high affinity for the 5-HT1A receptor, where they can act as agonists or partial agonists. nih.gov Furthermore, the THIQ nucleus has been incorporated into ligands targeting the 5-HT7 receptor, with some derivatives acting as inverse agonists. researchgate.net
In the dopaminergic system, THIQ derivatives have been developed as potent and selective ligands for the dopamine D3 receptor. nih.gov For instance, certain N-alkylated THIQs have demonstrated high affinity for the D3 receptor, with significant selectivity over the D2 subtype. nih.govnih.gov One study synthesized a series of novel selective dopamine D3 receptor antagonists based on the N-alkylated THIQ structure, with one compound, (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide, showing a high affinity (Ki = 12 nM) and a 123-fold preference for the D3 receptor over the D2 receptor. nih.gov
Regarding neuroprotective effects, studies on related 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) analogues with substitutions at the 5- or 6,7-positions have been conducted. These studies indicate that the influence of these compounds on neuronal cells can be either neuroprotective or neurotoxic. nih.govresearchgate.net For example, among mono-substituted derivatives of 1MeTIQ, hydroxyl substitution was found to decrease neurotoxicity, while methoxyl substitution increased it. nih.govresearchgate.net While specific neuroprotective data for 5-Butyl-1,2,3,4-tetrahydroisoquinoline is not extensively documented, the activities of its structural analogues suggest that it may possess modulatory effects on neuronal viability.
Enzyme Inhibition Profiles
The THIQ scaffold has been identified as a promising framework for the design of various enzyme inhibitors, targeting key proteins involved in metabolic and signaling pathways.
A significant area of research for THIQ derivatives has been in the development of novel anti-tubercular agents. Studies have shown that 5,8-disubstituted tetrahydroisoquinolines are effective inhibitors of Mycobacterium tuberculosis (M.tb) in culture and act as modest inhibitors of M.tb ATP synthase. nih.govnih.govbohrium.com Structure-activity relationship (SAR) studies have revealed that potency is generally improved with higher lipophilicity. bohrium.com
Crucially for the compound , research indicates that large substituents at the 5-position of the tetrahydroisoquinoline ring, such as a butyl group, are well-tolerated. nih.govnih.govbohrium.com In fact, compounds featuring alkyl substituents at the 5-position demonstrated better average Minimum Inhibitory Concentrations (MICs) against M.tb compared to those with 5-fluoro or 5-methoxy groups. bohrium.com This suggests that this compound could be a potent inhibitor of M. tuberculosis.
| Compound ID | 5-Position Substituent (X) | 8-Position Substituent (Y) | Linker (Z) | Terminal Group (R) | MIC (μg/mL) |
|---|---|---|---|---|---|
| Analog 1 | -H | N-methylpiperazine | -CONH- | 4-chlorophenyl | 0.9 |
| Analog 2 | -Me | N-methylpiperazine | -CONH- | 4-chlorophenyl | 0.5 |
| Analog 3 | -Et | N-methylpiperazine | -CONH- | 4-chlorophenyl | 0.4 |
| Analog 4 | -F | N-methylpiperazine | -CONH- | 4-chlorophenyl | >20 |
| Analog 5 | -OMe | N-methylpiperazine | -CONH- | 4-chlorophenyl | 1.5 |
This table presents data for illustrative analogs from published research to show the effect of 5-position substitution on anti-tubercular activity. The specific MIC for this compound was not provided in the source material.
The KRas protein is a crucial component of signaling pathways that regulate cell growth and proliferation, and its mutation is a key driver in many cancers. nih.gov Recent studies have investigated THIQ derivatives as potential KRas inhibitors. nih.gov In vitro screening of a series of synthesized THIQs against various colon cancer cell lines showed that these compounds exhibited moderate to high activity in KRas inhibition. nih.gov The most significant activity was observed in compounds bearing a chloro or trifluoromethyl group on a phenyl ring attached to the THIQ core. nih.gov While this demonstrates the potential of the THIQ scaffold to inhibit KRas signaling, the direct impact of a 5-butyl substitution on this activity requires further specific investigation.
Receptor Antagonism and Agonism
The versatility of the THIQ scaffold allows its derivatives to function as either antagonists or agonists at a variety of receptors, depending on their substitution patterns. For instance, different series of substituted THIQs have been designed as selective antagonists for the orexin (B13118510) 1 (OX1) receptor, which is implicated in reward processes. nih.gov In these studies, none of the compounds tested showed any agonist activity at the OX1 receptor. nih.gov
Furthermore, as mentioned previously, N-substituted THIQ derivatives have been developed as potent and selective antagonists for the dopamine D3 receptor. nih.gov The THIQ structure has also been incorporated into selective M2 muscarinic receptor antagonists. nih.gov The specific profile of this compound as an antagonist or agonist at these or other receptors has not been fully characterized in publicly available research, highlighting an area for future pharmacological exploration.
Cellular Signaling Pathway Modulation
A thorough review of scientific publications reveals no studies investigating the effect of this compound on the Nuclear Factor-κB (NF-κB) signaling pathway. Although some novel 1,2,3,4-tetrahydroisoquinoline derivatives have been designed and evaluated as potential inhibitors of NF-κB nuclear translocation, this line of research has not included the 5-butyl substituted compound. nih.gov Therefore, there is no evidence to suggest that this compound can modulate this critical inflammatory and cell survival pathway.
There is no available scientific evidence to indicate that this compound is involved in the reversal of multidrug resistance (MDR) in cancer cells. Studies on structurally diverse 1,2-disubstituted 1,2,3,4-tetrahydroisoquinolines have shown that some derivatives can inhibit P-glycoprotein (P-gp), a key protein in MDR. nih.govcore.ac.uknih.gov However, these investigations have not assessed the potential of the 5-butyl derivative to act as an MDR reversal agent. The specific mechanisms by which it might influence the function of drug efflux pumps remain unexplored.
Preclinical Efficacy Studies in Relevant Disease Models
Anti-Cancer and Anti-Glioma Activity in In Vitro and In Vivo Models
Derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) have shown significant promise as anti-cancer agents, with pronounced activity against glioma, a particularly aggressive form of brain tumor.
In vitro studies have identified several potent THIQ analogs. For instance, the compound 1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol, also known as EDL-155, demonstrated selective cytotoxicity against C6 rat glioma cells with a half-maximal effective concentration (EC50) of 1.5 µM, while being significantly less toxic to normal cultured neonatal astrocytes (EC50 = 27.4 µM) researchgate.net. Further structure-activity relationship (SAR) studies led to the development of EDL-360, which showed potent antiglioma activity in the LN18 human glioma cell line with a half-maximal inhibitory concentration (IC50) of 5.42 ± 0.06 μM researchgate.netnih.gov. The efficacy of EDL-360 was also confirmed across other human glioma cell lines, including T98, U87, and A172 nih.gov. More recently, two novel tetrahydroquinoline derivatives, L-06 and L-37, yielded IC50 values between 39 and 67 µM in LN18 and U373 glioblastoma cell lines nih.gov.
In vivo models have substantiated these in vitro findings. In a rat model where C6 glioma was transplanted into the brain, animals treated with EDL-155 showed significantly smaller tumors compared to the control group researchgate.net. Similarly, a low dosage of the derivative EDL-291 was effective in reducing glioblastoma tumor size in vivo researchgate.net. Mechanistic studies suggest that these compounds can induce autophagy in glioblastoma cells researchgate.netresearchgate.net.
Table 1: In Vitro Anti-Glioma Activity of Tetrahydroisoquinoline Derivatives
| Compound | Cell Line | IC50 / EC50 (µM) | Reference |
|---|---|---|---|
| EDL-155 | C6 rat glioma | 1.5 (EC50) | researchgate.net |
| EDL-360 | LN18 human glioma | 5.42 | researchgate.netnih.gov |
| L-06 | LN18 human glioma | 39 - 67 | nih.gov |
| L-06 | U373 human glioma | 39 - 67 | nih.gov |
| L-37 | LN18 human glioma | 39 - 67 | nih.gov |
| L-37 | U373 human glioma | 39 - 67 | nih.gov |
Anti-Infective Applications
The therapeutic utility of the 1,2,3,4-tetrahydroisoquinoline scaffold extends to the realm of infectious diseases, with derivatives demonstrating efficacy against a wide range of pathogens, including bacteria, fungi, viruses, and parasites.
THIQ derivatives have emerged as a promising class of antimicrobial agents. In the context of antibacterial activity, novel cationic tetrahydroisoquinoline-triazole compounds have shown potent effects. Specifically, compound 4b was active against Staphylococcus aureus with a low minimum inhibitory concentration (MIC) of 2-4 μg/mL and also demonstrated the ability to eliminate Mycobacterium tuberculosis H37Rv at an MIC of 6 μg/mL unica.it. Another study highlighted derivatives with MIC values as low as 0.003 µg/ml against Pseudomonas aeruginosa silae.it.
In the domain of antifungal research, a series of 32 novel tetrahydroisoquinoline derivatives were synthesized and evaluated. Among these, compounds A13 and A25 exhibited excellent activity against the phytopathogenic fungus A. alternate, with EC50 values of 2.375 mg/L and 2.251 mg/L, respectively, which are comparable to the commercial fungicide boscalid (EC50 = 1.195 mg/L) nih.gov. Another study found that a chalcone derivative containing a 1,2,3,4-tetrahydroquinoline moiety, compound H4, showed high inhibitory activity against Phytophthora capsici with an EC50 value of 5.2 μg/mL nih.gov. Furthermore, some N-substituted THIQ analogs have demonstrated potent activity against Saccharomyces cerevisiae (MIC = 1 μg/ml) and Yarrowia lipolytica (MIC = 2.5 μg/ml) rsc.orgnih.gov.
Table 2: Anti-Bacterial and Anti-Fungal Activity of Tetrahydroisoquinoline Derivatives
| Compound Class/Name | Pathogen | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Cationic THIQ-triazole (4b) | Staphylococcus aureus | MIC | 2-4 µg/mL | unica.it |
| Cationic THIQ-triazole (4b) | Mycobacterium tuberculosis H37Rv | MIC | 6 µg/mL | unica.it |
| THQ derivative (6c) | Pseudomonas aeruginosa | MIC | 0.003 µg/mL | silae.it |
| THIQ derivative (A13) | A. alternate | EC50 | 2.375 mg/L | nih.gov |
| THIQ derivative (A25) | A. alternate | EC50 | 2.251 mg/L | nih.gov |
| Chalcone-THQ derivative (H4) | Phytophthora capsici | EC50 | 5.2 µg/mL | nih.gov |
| N-substituted THIQ (145) | Saccharomyces cerevisiae | MIC | 1 µg/mL | rsc.orgnih.gov |
| N-substituted THIQ (146) | Yarrowia lipolytica | MIC | 2.5 µg/mL | rsc.org |
The antiviral properties of THIQ derivatives have been demonstrated against significant human pathogens, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
A series of 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines displayed potent anti-HIV activities. Notably, compounds 6, 24, and 36 exhibited EC50 values of 8.2, 4.6, and 5.3 µM, respectively, against HIV-1(IIIB) in C8166 cell cultures nih.gov. These compounds also showed low cytotoxicity, with CC50 values of 784.3, 727.3, and 687.3 µM, respectively, leading to high selectivity indices nih.gov. Another study identified a number of isoquinoline-based CXCR4 antagonists that showed excellent antiviral activity against both HIV-1 and HIV-2, with EC50 values below 100 nM mdpi.com.
In the context of the COVID-19 pandemic, novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline structure were synthesized and found to effectively suppress authentic SARS-CoV-2 replication in Vero E6 cells. The compound designated as trans-1 showed a half maximal effective concentration (EC50) of 3.15 μM in these cells nih.gov. In Calu-3 human lung cells, trans-1 was also efficient at inhibiting viral replication, with an EC50 of 2.78 μM nih.gov.
Table 3: Anti-Viral Activity of Tetrahydroisoquinoline Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
|---|---|---|---|---|---|
| Compound 6 | HIV-1(IIIB) | C8166 | 8.2 | 784.3 | nih.gov |
| Compound 24 | HIV-1(IIIB) | C8166 | 4.6 | 727.3 | nih.gov |
| Compound 36 | HIV-1(IIIB) | C8166 | 5.3 | 687.3 | nih.gov |
| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 | >200 | nih.gov |
| trans-1 | SARS-CoV-2 | Calu-3 | 2.78 | >200 | nih.gov |
The anti-parasitic potential of 1,2,3,4-tetrahydroisoquinoline derivatives has been investigated against several protozoan parasites responsible for significant human diseases. Studies have shown that these compounds exhibit activity against Leishmania and Trypanosoma species. For instance, novel lawsone derivatives incorporating a THIQ moiety have demonstrated potent activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, with IC50 values in the range of 0.3 to 3.7 µM researchgate.net. Synthetic endoperoxides with a tetraoxane structure have also shown good leishmanicidal activity on Leishmania infantum amastigotes, with IC50 values of 13.2 ± 5.2 µM for compound LC132 and 23.9 ± 2.7 µM for LC138 nih.gov.
Efficacy in Models of Neurological and Neurodegenerative Disorders (e.g., Parkinson's, Alzheimer's)
The 1,2,3,4-tetrahydroisoquinoline core structure is of significant interest in the field of neuropharmacology due to its structural resemblance to endogenous and exogenous neurotoxins, as well as its potential to modulate key pathways in neurodegenerative diseases like Parkinson's and Alzheimer's.
In the context of Parkinson's disease, certain THIQ derivatives are considered endogenous neurotoxins that may contribute to the pathogenesis of the disease through their structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a known inducer of parkinsonism nih.gov. For example, subcutaneous injection of 1,2,3,4-tetrahydroisoquinoline has been shown to induce parkinsonian phenotypes and a reduction in dopamine (B1211576) levels in monkeys nih.gov. Conversely, other derivatives, such as 1-methyl-TIQ, have demonstrated neuroprotective effects by preventing MPTP-induced behavioral abnormalities in animal models nih.gov.
For Alzheimer's disease, THIQ derivatives are being explored as multi-target agents. A recent study identified novel N-aryl-1,2,3,4-tetrahydroisoquinoline-based derivatives as promising candidates for the treatment of Alzheimer's, with a key finding that substitution at the R1 position of the THIQ moiety is crucial for biological activity towards cholinergic enzymes mdpi.com. In a comprehensive study, new THIQ derivatives were designed to enhance lysosome biogenesis, a key cellular process for clearing protein aggregates. Two compounds, 37 and 45, were found to significantly enhance the clearance of Aβ aggregates and improve learning and memory in APP/PS1 mice, a transgenic model of Alzheimer's disease nih.gov. Another study on graveolinine derivatives, which contain a quinoline-related structure, showed that compound 5f had potent inhibitory activity against both acetylcholinesterase (IC50 = 0.72 μM) and butyrylcholinesterase (IC50 = 0.16 μM), and also inhibited β-amyloid aggregation. In vivo, this compound significantly ameliorated cognitive deficits in a mouse model nih.gov.
Metabolic Disorder Models (e.g., Anti-Diabetic Effects)
The therapeutic applicability of the 1,2,3,4-tetrahydroisoquinoline scaffold extends to metabolic disorders, with preclinical studies demonstrating potential anti-diabetic effects.
A novel series of 2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized to identify a peroxisome proliferator-activated receptor γ (PPARγ) partial agonist. One derivative, designated as 20g, exhibited potent partial agonist activity with an EC50 of 13 nM nih.gov. In a study using male and female KK-Ay mice, a model for insulin (B600854) resistance and hyperglycemia, this compound significantly reduced plasma glucose levels after 7 days of administration nih.gov. The effects of compound 20g were comparable to those of the established anti-diabetic drug, pioglitazone nih.gov. These findings suggest that 1,2,3,4-tetrahydroisoquinoline derivatives that act as selective PPARγ partial agonists could be a promising therapeutic strategy for diabetes nih.gov.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like a THIQ derivative) into the binding site of a target protein.
For the general class of THIQs, molecular docking has been instrumental in elucidating potential mechanisms of action and predicting binding affinities. For instance, various THIQ derivatives have been docked into the active sites of targets such as:
HIV-1 Reverse Transcriptase (RT): Studies have used docking to fit novel THIQ analogues into the non-nucleoside inhibitor binding pocket of HIV-1 RT, helping to rationalize their potential as antiviral agents. rasayanjournal.co.in
Kinases (e.g., CDK5A1, CDK2): Docking simulations have been performed to understand the binding efficiency of THIQ derivatives against cyclin-dependent kinases, which are crucial targets in cancer therapy. tandfonline.comnih.gov
Bacterial Enzymes (e.g., E. coli DNA gyrase B): To understand antibacterial activity, THIQ conjugates have been docked into the active site of bacterial enzymes to predict binding interactions and affinity. nih.gov
Cancer-related proteins (e.g., KRas, VEGF): Docking studies have helped identify potential interactions between THIQ derivatives and key proteins involved in cancer progression and angiogenesis. nih.gov
A hypothetical docking study of 5-Butyl-1,2,3,4-tetrahydroisoquinoline would involve preparing the 3D structure of the molecule and docking it into the binding pocket of a relevant biological target to predict its binding mode and estimate its binding energy.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes of a ligand and its target protein, as well as the stability of the ligand-protein complex.
For THIQ derivatives, MD simulations are often used as a follow-up to molecular docking to validate the predicted binding poses and assess their stability. Studies on various THIQ analogues have employed MD simulations to:
Assess Complex Stability: Simulations running for nanoseconds can track the root-mean-square deviation (RMSD) of the ligand and protein to see if the complex remains in a stable conformation. tandfonline.com
Analyze Conformational Changes: The flexibility of the THIQ scaffold and its substituents can be analyzed to understand how the molecule adapts to the binding site. psu.edu
Refine Binding Poses: MD simulations can help refine the initial docking poses, providing a more accurate representation of the binding interactions.
Pharmacophore Modeling and Virtual Screening for Novel Analog Discovery
Pharmacophore modeling involves identifying the essential steric and electronic features of a ligand that are necessary for it to interact with a specific biological target. This model can then be used as a 3D query to screen large chemical databases (virtual screening) to discover new, structurally diverse molecules with the potential for similar biological activity.
This approach has been applied to classes of compounds that include the THIQ scaffold. For example, pharmacophore models have been developed for 1-phenyl-1,2,3,4-tetrahydroisoquinolines to understand the requirements for D1 dopamine (B1211576) antagonist activity. acs.orgdocumentsdelivered.com Such a model typically consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings arranged in a specific 3D geometry.
A pharmacophore model could theoretically be developed based on this compound if it were found to be a potent ligand for a specific target. This model would incorporate the key interaction features, including the hydrophobic contribution of the 5-butyl group, to search for novel analogues.
Quantum Chemical Calculations for Electronic Properties and Reactivity Assessment
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules. These methods can calculate parameters like molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution.
While no specific DFT studies were found for this compound, such calculations are common for other THIQ derivatives. tandfonline.com These studies are used to:
Rationalize Structure-Activity Relationships (SAR): By calculating electronic properties, researchers can understand how different substituents on the THIQ ring affect the molecule's activity. tandfonline.com
Assess Reactivity: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's chemical reactivity and stability.
Optimize Molecular Geometry: Quantum calculations provide highly accurate optimized geometries for molecules, which can be used as starting points for docking and MD simulations.
Computational Combinatorial Chemistry for De Novo Design
Computational combinatorial chemistry and de novo design involve using algorithms to design novel molecules with desired properties, often by assembling fragments within the constraints of a target's binding site. The THIQ scaffold is considered a "privileged scaffold" because it can bind to multiple biological targets, making it an excellent starting point for such design efforts. nih.gov
De novo design strategies could utilize the this compound structure as a core fragment. A computational program could then explore various substitutions at other positions of the THIQ ring to design a library of new compounds optimized for binding to a specific protein target. This approach allows for the rational exploration of chemical space to generate novel drug candidates. nih.gov
Biotransformation and Metabolic Pathways of Tetrahydroisoquinoline Derivatives
Phase I Metabolic Reactions
Phase I reactions introduce or unmask functional groups, typically rendering the molecule more hydrophilic. For tetrahydroisoquinoline derivatives, these reactions primarily involve oxidative processes.
Oxidative Biotransformation (Hydroxylation, N-Dealkylation, Dehydrogenation)
The oxidative biotransformation of the tetrahydroisoquinoline core can occur at several positions. Key oxidative reactions include:
Hydroxylation: Aromatic hydroxylation can occur on the benzene (B151609) ring of the THIQ structure. For the parent 1,2,3,4-tetrahydroisoquinoline (B50084), hydroxylation at the 4-position to form 4-hydroxy-TIQ has been observed. It is plausible that the butyl-substituted analogue undergoes similar aromatic hydroxylation. Additionally, the butyl group itself can be a site for hydroxylation at various positions along the alkyl chain.
N-Dealkylation: While 5-Butyl-1,2,3,4-tetrahydroisoquinoline does not have an N-alkyl group, N-dealkylation is a common metabolic pathway for N-substituted THIQ derivatives. This process involves the removal of an alkyl group attached to the nitrogen atom.
Dehydrogenation: The tetrahydroisoquinoline ring can undergo dehydrogenation to form the corresponding 3,4-dihydroisoquinoline (B110456) and subsequently the fully aromatic isoquinoline (B145761). This has been observed as a metabolic pathway for the parent THIQ.
The table below summarizes the potential Phase I metabolites of this compound based on known pathways for the core structure.
| Metabolic Reaction | Potential Metabolite |
| Aromatic Hydroxylation | 5-Butyl-hydroxy-1,2,3,4-tetrahydroisoquinoline |
| Alkyl Hydroxylation | (Hydroxybutyl)-1,2,3,4-tetrahydroisoquinoline |
| Dehydrogenation | 5-Butyl-3,4-dihydroisoquinoline |
| Dehydrogenation | 5-Butyl-isoquinoline |
Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP2D6)
The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, are the primary catalysts for Phase I oxidative reactions. While the specific CYP isozymes responsible for the metabolism of this compound have not been definitively identified, the metabolism of structurally related compounds provides insights into the likely candidates.
CYP3A4: As one of the most abundant and versatile human CYP enzymes, CYP3A4 is involved in the metabolism of a vast array of xenobiotics. It is a likely candidate for the oxidation of the butyl group and the aromatic ring of this compound.
CYP2C Family (CYP2C8, CYP2C9, CYP2C19): Members of the CYP2C subfamily are known to metabolize various drugs. For instance, CYP2C9 and CYP2C19 are involved in the metabolism of compounds containing a tetrahydro- moiety. Furthermore, several isoquinoline alkaloids have been identified as inhibitors of CYP2C19, suggesting a potential interaction with this enzyme.
CYP2D6: This enzyme is known for its role in the metabolism of many nitrogen-containing compounds, including alkaloids. Given that this compound is a secondary amine, CYP2D6 could play a role in its biotransformation.
The table below indicates the probable involvement of specific CYP450 enzymes in the different oxidative reactions.
| CYP450 Enzyme | Potential Role in Metabolism of this compound |
| CYP3A4 | Aromatic and alkyl hydroxylation |
| CYP2C8 | Potential involvement in oxidative metabolism |
| CYP2C9 | Potential involvement in oxidative metabolism |
| CYP2C19 | Potential involvement in oxidative metabolism; may be inhibited by the compound |
| CYP2D6 | Potential involvement in the metabolism of the secondary amine |
Phase II Metabolic Reactions
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their elimination from the body.
Glucuronidation and Sulfation Processes
Glucuronidation and sulfation are major Phase II conjugation pathways.
Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to a suitable functional group. Hydroxylated metabolites of this compound, formed during Phase I, would be primary substrates for glucuronidation. A study on a different butyl-containing heterocyclic compound identified UGT1A3, UGT2B4, UGT2B7, UGT1A9, and UGT1A8 as enzymes capable of its glucuronidation.
Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation involves the transfer of a sulfonate group to a hydroxyl or amino group. The hydroxylated metabolites of this compound would also be potential substrates for sulfation.
Conjugation Reactions
Besides glucuronidation and sulfation, other conjugation reactions can also occur. These include conjugation with amino acids or glutathione. These pathways further enhance the water solubility of the metabolites, preparing them for excretion.
Influence of Specific Substituents (e.g., butyl groups) on Metabolic Stability and Biotransformation Pathways
The presence and position of substituents on the tetrahydroisoquinoline scaffold can significantly impact its metabolic stability and the preferred biotransformation pathways.
The butyl group at the 5-position of the aromatic ring is expected to influence the metabolism in several ways:
Biotransformation Pathways: The butyl group provides an additional site for Phase I metabolism, specifically hydroxylation along the alkyl chain. This creates a new set of metabolites that can then undergo Phase II conjugation. The steric bulk of the butyl group might also influence the orientation of the molecule within the active site of metabolic enzymes, potentially favoring certain metabolic pathways over others.
Prediction of Metabolites and Metabolic Sites through Computational Approaches
The prediction of metabolic fate is a critical component of modern drug discovery and chemical safety assessment. researchgate.net Computational, or in silico, approaches provide rapid and cost-effective methods to forecast the biotransformation of xenobiotics, including tetrahydroisoquinoline derivatives. researchgate.netnih.gov These models are broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods derive patterns from known metabolic data, while structure-based methods use the three-dimensional structures of metabolic enzymes, primarily Cytochrome P450 (CYP) isoforms, to predict interactions. nih.govcam.ac.uk For a novel compound like this compound, which lacks extensive experimental metabolism data, these predictive tools are invaluable for anticipating its metabolic profile.
A variety of software tools have been developed to predict xenobiotic metabolism, each employing different algorithms and methodologies. nih.govacs.org These range from knowledge-based expert systems that rely on curated reaction rules to machine learning algorithms and quantum mechanical calculations that predict the reactivity of specific atoms. acs.orgnih.gov Knowledge-based systems, such as METEOR, utilize a comprehensive library of biotransformation rules to generate potential metabolites. nih.gov Other platforms like MetaSite and SMARTCyp combine analyses of protein-ligand interactions with calculations of chemical reactivity to predict the most likely sites of metabolism (SoMs). moldiscovery.comnih.gov MetaSite, for instance, considers both enzyme-substrate recognition and the chemical transformations induced by the enzyme, making it less dependent on training sets of known data. moldiscovery.com SMARTCyp combines reactivity, determined by activation energies, with accessibility to predict SoMs for various CYP isoforms. nih.gov Hybrid tools like BioTransformer integrate knowledge-based rules with machine learning models to offer comprehensive predictions across Phase I and Phase II metabolic pathways. biotransformer.ca
Table 1: Overview of Selected Computational Tools for Metabolism Prediction
For this compound, computational models would assess several key structural features to predict its metabolic fate. The primary sites of metabolism are determined by a combination of factors: the intrinsic reactivity of an atom and its accessibility to the catalytic center of the metabolizing enzyme. unicamp.brarxiv.org Models predict that both the tetrahydroisoquinoline core and the butyl side chain contain metabolically labile sites.
The most probable Phase I metabolic reactions for this compound, mediated primarily by CYP enzymes, are aliphatic and aromatic hydroxylation, N-dealkylation, and oxidation. unicamp.br The butyl chain is a prime target for hydroxylation at multiple positions, particularly at the benzylic (α) and sub-terminal (ω-1) carbons, due to the relative stability of the resulting radical intermediates. unicamp.br The tetrahydroisoquinoline ring itself presents several potential SoMs. The benzylic carbons at positions 1 and 4 are susceptible to hydroxylation. Furthermore, the aromatic ring can undergo hydroxylation, although this is often a less favored pathway compared to aliphatic hydroxylation. unicamp.br The secondary amine in the heterocyclic ring is another key site for metabolic attack.
Table 2: Predicted Sites of Metabolism (SoM) for this compound Based on Computational Principles
Based on the predicted SoMs, in silico tools can generate the structures of potential metabolites. nih.gov Hydroxylation of the butyl chain would yield a series of isomeric alcohols. Subsequent oxidation of these alcohol metabolites could lead to the formation of ketones or carboxylic acids. Hydroxylation at the benzylic C1 or C4 positions would produce their respective alcohol derivatives. These Phase I metabolites, now containing hydroxyl groups, can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble products that are more easily excreted. The application of a metabolic forest approach, which systematically applies reaction rules, can help in generating a comprehensive map of these potential sequential metabolic events. nih.gov
Table 3: Computationally Predicted Phase I and Phase II Metabolites of this compound
Future Research Directions and Therapeutic Prospects
Development of Highly Selective and Potent Analogs for Specific Targets
A primary goal in modern drug discovery is the creation of molecules that interact with high potency and selectivity at a single biological target, thereby minimizing off-target effects. For the THIQ scaffold, research is increasingly directed at fine-tuning derivatives for specific enzymes and receptors implicated in disease.
One promising area is the development of kinase inhibitors. For instance, a series of THIQ derivatives has been investigated as highly potent and selective inhibitors of Rho kinase (ROCK), a target for diseases like glaucoma and hypertension. miami.edu The lead compound from this series demonstrated subnanomolar potency in enzymatic assays and an off-target hit rate of only 1.6% when screened against a panel of 442 kinases, showcasing a remarkable degree of selectivity. miami.edu Similarly, THIQ analogs have been designed as inhibitors of cyclin-dependent kinases (CDKs) and mTOR, which are crucial regulators of cell growth and are often dysregulated in cancer. tandfonline.commdpi.com
Another significant direction is the development of ligands for specific G-protein coupled receptors (GPCRs). Researchers have synthesized extensive series of THIQ derivatives to create potent and selective antagonists for the dopamine (B1211576) D3 receptor, a key target in neurological and psychiatric disorders. nih.govelectronicsandbooks.com Through systematic modifications of the arylamide moiety and the THIQ core, compounds with low nanomolar affinity and over 100-fold selectivity for the D3 receptor over the closely related D2 subtype have been achieved. nih.govelectronicsandbooks.com
These focused efforts highlight a clear trend: moving beyond the broad activities of early THIQ compounds to rationally designed analogs with precisely tailored biological actions.
| Target Class | Specific Target | Therapeutic Area | Key Research Finding | Reference |
|---|---|---|---|---|
| Kinase | Rho kinase (ROCK) | Glaucoma, Hypertension | Development of subnanomolar inhibitors with high selectivity over other kinases. | miami.edu |
| GPCR | Dopamine D3 Receptor | Neurological Disorders | Creation of antagonists with >100-fold selectivity over the D2 receptor subtype. | nih.gov |
| Oncogene | KRas | Colorectal Cancer | THIQ derivatives identified with potent inhibitory activity against various colon cancer cell lines. | nih.govnih.gov |
| Enzyme | Phosphodiesterase 4 (PDE4) | Inflammatory Diseases | Structure-based design of THIQ derivatives as potential PDE4 inhibitors. | nuph.edu.ua |
Exploration of Novel Biological Targets and Therapeutic Applications
The structural diversity of the THIQ scaffold makes it an ideal starting point for exploring new therapeutic frontiers beyond its traditional applications in cancer and central nervous system disorders. nih.gov Current research is uncovering the potential of THIQ derivatives to modulate novel biological targets in infectious diseases, metabolic disorders, and inflammatory conditions.
In the realm of antiviral drug discovery, THIQ analogs have been developed as inhibitors of PA endonuclease, an essential enzyme for the influenza virus that has no human counterpart, making it an attractive and specific target. rsc.org In the fight against antibiotic resistance, certain THIQ derivatives have shown the ability to act in synergy with existing antibiotics like cefuroxime (B34974) to combat methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Furthermore, research into anti-leishmanial agents has identified triazine-THIQ hybrids with potent activity against Leishmania donovani amastigotes. rsc.org
Beyond infectious diseases, emerging targets include the Histamine H3 receptor, which is being investigated for the management of Alzheimer's disease. rsc.org The development of ligands that can engage multiple targets simultaneously, such as both cholinesterase and the H3 receptor, represents an innovative approach for complex multifactorial diseases. rsc.org Additionally, THIQ derivatives have been designed to reverse multidrug resistance in cancer by inhibiting P-glycoprotein, a transporter protein that pumps chemotherapeutic drugs out of cancer cells. nuph.edu.uanih.gov
Advanced Synthetic Strategies for Complex Tetrahydroisoquinoline Architectures
The growing demand for structurally diverse and complex THIQ analogs necessitates the development of more efficient and sophisticated synthetic methods. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions remain foundational, modern organic synthesis is providing powerful new tools. rsc.orgnih.govmdpi.com
Recent advances focus on asymmetric synthesis to produce enantiomerically pure THIQs, which is critical as different enantiomers often have vastly different biological activities. acs.org Techniques such as transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation have proven highly effective for the enantioselective synthesis of chiral THIQs from their dihydroisoquinoline precursors. nih.govacs.orgmdpi.com
Multi-component reactions (MCRs) are also gaining prominence as a highly efficient strategy for rapidly building molecular complexity. nih.govresearchgate.net One-pot, four-component reactions have been developed to generate highly substituted THIQ derivatives with good yields and enantiomeric purity, allowing for the exploration of a wider chemical space in drug discovery programs. rsc.org Furthermore, chemoenzymatic one-pot processes, which combine the selectivity of biocatalysts (like laccase) with chemical reactions, offer a green and efficient route to THIQ synthesis under mild conditions. mdpi.com These advanced strategies are crucial for creating the next generation of complex, polycyclic, and stereochemically defined THIQ-based therapeutic agents. nih.govacs.org
| Synthetic Strategy | Description | Key Advantage | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Use of chiral transition-metal catalysts (e.g., Ru, Rh, Ir) to reduce a C=N bond, establishing a stereocenter. | High enantioselectivity, atom economy. | acs.orgmdpi.com |
| Multi-Component Reactions (MCRs) | A one-pot reaction combining three or more starting materials to form a complex product, incorporating most atoms. | High efficiency, rapid generation of molecular diversity. | rsc.orgnih.gov |
| Chemoenzymatic Synthesis | A cascade process combining a biocatalytic step (e.g., enzymatic oxidation) with a chemical transformation (e.g., Pictet-Spengler). | Mild reaction conditions, high selectivity, environmentally friendly. | mdpi.com |
| Domino/Cascade Reactions | A sequence of intramolecular reactions triggered by a single event, forming multiple bonds in one operation. | Step economy, construction of complex cores from simple precursors. | rsc.orgnih.gov |
Integration of Computational and Experimental Methodologies for Rational Drug Design
The design of future THIQ-based therapies will increasingly rely on the synergy between computational and experimental techniques. researchgate.net Rational drug design, guided by computational chemistry, accelerates the discovery process by predicting how novel THIQ analogs will interact with their biological targets, thereby prioritizing the synthesis of the most promising candidates. rsc.orgtandfonline.com
Molecular docking is a widely used technique to simulate the binding of a THIQ derivative into the active site of a target protein, such as a kinase or receptor. nih.govtandfonline.com These simulations help elucidate the key molecular interactions—like hydrogen bonds and hydrophobic contacts—that are essential for binding affinity and can guide the design of analogs with improved potency. rsc.orgtandfonline.com For example, docking studies have been instrumental in understanding how THIQ derivatives bind to KRas and microsomal prostaglandin (B15479496) E synthase 1 (mPGES-1). nih.govtandfonline.com
Beyond static docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction. mdpi.comtandfonline.comtandfonline.com In addition, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline. tandfonline.comtandfonline.com This integration of in silico prediction with in vitro and in vivo testing creates a more efficient and informed drug discovery cycle. nih.govtandfonline.com
Addressing Challenges in Tetrahydroisoquinoline-Based Drug Design (e.g., selectivity)
Despite their therapeutic promise, the development of THIQ-based drugs faces significant challenges, with selectivity being paramount. tandfonline.com Because the THIQ scaffold can interact with a wide range of biological targets, achieving selectivity for a specific target (e.g., one kinase isoform over another, or one receptor subtype over a closely related one) is a common hurdle. miami.edutandfonline.com Lack of selectivity can lead to off-target effects and potential toxicity.
Future research must address this challenge through several integrated strategies. Detailed structure-activity relationship (SAR) studies are essential to understand how subtle structural modifications to the THIQ scaffold influence potency and selectivity. rsc.orgtandfonline.com For example, altering the substitution patterns on the aromatic rings or modifying the substituents at the C-1 or N-2 positions can dramatically shift the biological activity profile.
Improving selectivity also heavily relies on the computational methods discussed previously. Structure-based drug design, which uses the 3D structure of the target protein, allows for the rational design of analogs that exploit unique features of the target's binding site that are not present in closely related off-targets. rsc.orgresearchgate.net By combining detailed SAR exploration with predictive molecular modeling, researchers can more effectively navigate the chemical space to develop THIQ analogs that are not only potent but also highly selective, paving the way for safer and more effective medicines. tandfonline.com
Q & A
Q. Experimental Design :
- Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst ratio). For example, a 2 factorial design can identify critical factors affecting yield .
How can researchers characterize the structural purity of this compound post-synthesis?
Basic Research Focus
Characterization relies on spectroscopic and chromatographic techniques:
Q. Example Workflow :
Crude Analysis : TLC to monitor reaction progress.
Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient).
Final Validation : NMR (δ 1.2–1.6 ppm for butyl protons) and HRMS (calculated for CHN: m/z 189.1517) .
What in vitro assays are appropriate for assessing the biological activity of this compound?
Basic Research Focus
Standard assays include:
Q. Data Interpretation :
- Dose-Response Curves : IC/EC values calculated using nonlinear regression (e.g., GraphPad Prism).
- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls.
How can structure-activity relationship (SAR) studies elucidate the role of the butyl substituent?
Advanced Research Focus
Methodology :
Q. Key Findings :
- Hydrophobicity : Longer chains (e.g., C6–C17) may enhance membrane permeability but reduce solubility.
- Activity Trends : A 2021 study noted higher antifungal activity in butyl vs. methyl derivatives .
What strategies resolve contradictions in cytotoxicity data across studies?
Advanced Research Focus
Root Cause Analysis :
Q. Example Workflow :
Replicate Experiments : Test compounds under identical conditions.
Statistical Tools : ANOVA or Bayesian analysis to assess significance.
Mechanistic Studies : RNA-seq to identify differentially expressed genes.
How do computational tools enhance property prediction for this compound?
Advanced Research Focus
In Silico Approaches :
Q. Case Study :
- A 2023 study used AI-driven docking to prioritize derivatives for synthesis, reducing experimental workload by 40% .
How can green chemistry principles optimize synthesis parameters?
Advanced Research Focus
Sustainable Strategies :
Q. DoE Example :
| Factor | Levels | Optimal Condition |
|---|---|---|
| Temperature | 60°C, 80°C, 100°C | 80°C |
| Catalyst Loading | 1 mol%, 2 mol%, 3 mol% | 2 mol% |
| Solvent | Ethanol, CPME, HO | CPME |
What safety protocols are critical for handling this compound?
Basic Research Focus
Lab Safety :
Q. Spill Management :
- Containment : Absorb with vermiculite, neutralize with dilute acetic acid.
- Disposal : Follow EPA guidelines for amine-containing waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
